Diethyl sulfoxide
Overview
Description
Diethyl sulfoxide is an organosulfur compound with the chemical formula ( (C_2H_5)_2SO ). It is a colorless liquid that is known for its high polarity and ability to dissolve both polar and nonpolar compounds. This compound is less commonly used compared to its analog, dimethyl sulfoxide, but it still finds applications in various chemical processes and research fields.
Mechanism of Action
Target of Action
Diethyl Sulfoxide (DESO) is a sulfur-containing organic compound Its close relative, dimethyl sulfoxide (dmso), is known to be a reversible inhibitor of mitogen-activated extracellular signal-regulated kinase-1 (mek1) and mek2 . These kinases play a crucial role in the MAPK/ERK pathway, which is involved in cell division, differentiation, and secretion .
Mode of Action
Dmso, due to its highly polar nature, readily penetrates cellular membranes . This membrane-penetrating ability may enhance the diffusion of other substances through the skin
Biochemical Pathways
Dmso is known to be involved in the global sulfur cycle . It’s produced from the cleavage of dimethylsulfoniopropionate (DMSP), which can be produced by marine bacteria and phytoplankton . It’s possible that this compound might also be involved in similar biochemical pathways.
Pharmacokinetics
Dmso is known to have anti-inflammatory, antioxidant, and analgesic activities . It’s also used as a vehicle for topical application of pharmaceuticals due to its ability to penetrate biological membranes
Result of Action
Dmso has demonstrated antioxidant activity in certain biological settings . For example, it’s thought to provide a cardiovascular protective effect in copper-deficient rats through an antioxidant mechanism
Action Environment
Dmso is known to be an important polar aprotic solvent that dissolves both polar and nonpolar compounds and is miscible in a wide range of organic solvents as well as water . It’s plausible that similar environmental factors might influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl sulfoxide can be synthesized through the oxidation of diethyl sulfide. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or nitric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfoxide without over-oxidation to the sulfone.
Industrial Production Methods
In an industrial setting, this compound is produced by the controlled oxidation of diethyl sulfide using hydrogen peroxide in the presence of a catalyst. The reaction is carried out in an aqueous medium, and the product is purified through distillation and other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl sulfoxide undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to diethyl sulfone using strong oxidizing agents.
Reduction: It can be reduced back to diethyl sulfide using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfoxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Diethyl sulfone.
Reduction: Diethyl sulfide.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Diethyl sulfoxide is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis, particularly in oxidation and reduction reactions.
Biology: As a cryoprotectant for the preservation of biological samples.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfoxide: A widely used solvent with similar properties but different molecular structure.
Methylsulfonylmethane: An organosulfur compound with distinct applications in dietary supplements and alternative medicine.
Dimethylformamide: Another polar aprotic solvent used in various chemical processes.
Uniqueness of Diethyl Sulfoxide
This compound is unique in its specific balance of polarity and hydrophobicity, making it suitable for certain applications where dimethyl sulfoxide or other solvents may not be ideal. Its ability to dissolve a wide range of compounds and participate in diverse chemical reactions makes it a valuable tool in both research and industrial settings.
Properties
IUPAC Name |
1-ethylsulfinylethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS/c1-3-6(5)4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAFPWNGIUBUSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220253 | |
Record name | Diethyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70220253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70-29-1 | |
Record name | Diethyl sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl sulfoxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139125 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70220253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl sulphoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.666 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLSULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/030Z61382M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Studies investigating the cytotoxicity of nitrated diesel fuel fractions, where DESO was used as an extraction solvent, found that while DESO itself showed low cytotoxicity to CHO cells, its presence influenced the toxicity of other compounds. [] This highlights the importance of considering DESO's potential interactions when used in complex mixtures.
ANone: Diethyl sulfoxide has the molecular formula C4H10OS and a molecular weight of 106.19 g/mol.
A: Various spectroscopic methods are valuable for characterizing DESO. Infrared (IR) and Raman spectroscopy provide insights into its vibrational modes, revealing information about molecular structure and hydrogen bonding interactions. [] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, offers details about the electronic environment and interactions of the protons in the molecule. [] X-ray photoelectron spectroscopy (XPS) has been employed to analyze this compound complexes with lanthanide hexafluorophosphates. []
A: Studies have shown that while DMSO generally disrupts the hydrogen-bonded network of water, leading to a decrease in the temperature of maximum density, DESO exhibits a more nuanced behavior. At low concentrations, DESO may actually stabilize the structure of water. [] This difference in behavior likely stems from the larger size and different alkyl group arrangements of DESO compared to DMSO.
A: Yes, DESO can be utilized as a reagent in organic synthesis. For instance, it has been successfully employed in copper-catalyzed decarboxylative ethylthiolation reactions, where it serves as the source of the ethylthio group, converting aromatic carboxylate salts to the corresponding aryl ethyl thioethers. [] This highlights DESO’s potential as a versatile reagent in synthetic chemistry.
A: Computational techniques like molecular dynamics (MD) simulations and quantum-chemical calculations have been instrumental in understanding DESO's behavior. MD simulations provided insights into the structure, dynamics, and thermodynamics of DESO/water mixtures across various compositions, revealing strong miscibility and deviations from ideal mixture behavior. [] Additionally, quantum-chemical calculations have been used to study hydrogen bonding interactions between DESO and water molecules. [, ]
A: The presence of ethyl groups in DESO instead of methyl groups in DMSO significantly affects their physicochemical properties and interactions. Computational studies have shown that while DESO and DMSO exhibit similar structures and thermodynamics in aqueous mixtures, their dynamic properties differ considerably, with DESO being less mobile and having higher viscosity. [] This difference arises from the larger size and different alkyl group arrangements in DESO, influencing its interactions and overall behavior.
A: While specific formulation strategies for DESO are less documented compared to DMSO, its use in various applications suggests inherent stability under specific conditions. For instance, DESO's application in complex reactions and its use as a solvent in studying membrane interactions imply its stability in those particular environments. [, , ] Further research is needed to fully explore and optimize DESO formulation for targeted applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.